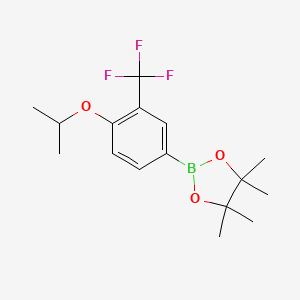

4-Isopropanoxy-3-(trifluoromethyl)phenylboronic acid pinacol ester

概要

説明

4-Isopropanoxy-3-(trifluoromethyl)phenylboronic acid pinacol ester is a boronic ester compound with the molecular formula C16H22BF3O3 and a molecular weight of 330.16 g/mol . This compound is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropanoxy-3-(trifluoromethyl)phenylboronic acid pinacol ester typically involves the reaction of 4-isopropoxy-3-(trifluoromethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

化学反応の分析

Primary Reactivity in Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a critical precursor in Suzuki-Miyaura couplings , enabling the formation of carbon-carbon bonds between aryl halides and boronic esters. The reaction mechanism involves:

-

Transmetallation : Transfer of the aryl group from the boronic ester to a palladium catalyst.

-

Oxidative Addition : Binding of the aryl halide to the palladium center.

-

Reductive Elimination : Formation of the biaryl product and regeneration of the catalyst .

Key Reaction Parameters (from generalized Suzuki coupling protocols ):

| Parameter | Typical Conditions | Role in Reaction Efficiency |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | Facilitates transmetallation |

| Base | Na₂CO₃, K₃PO₄, or Et₃N | Activates boronic ester |

| Solvent | DME/H₂O or THF/H₂O biphasic system | Stabilizes intermediates |

| Temperature | 80–100°C or microwave-assisted | Accelerates reaction rate |

The trifluoromethyl group enhances electron-withdrawing effects , increasing the electrophilicity of the boron-bound aryl group and improving coupling efficiency .

Substituent Effects on Reactivity and Selectivity

The ortho -isopropanoxy and meta -trifluoromethyl substituents create a sterically hindered environment while modulating electronic properties:

Experimental studies on analogous (trifluoromethoxy)phenylboronic acids demonstrate that electron-withdrawing groups lower the pKa of the boronic acid (e.g., para-OCF₃: pKa ≈ 8.2 vs. ortho-OCF₃: pKa ≈ 8.7) , which correlates with enhanced reactivity in basic coupling conditions.

Side Reactions and Stability Considerations

-

Protodeboronation : Under acidic or highly polar conditions, the boronic ester may undergo decomposition to form phenol derivatives.

-

Boroxine Formation : Prolonged storage or dehydration can lead to trimerization into boroxine rings, reducing reactivity .

Mitigation Strategies :

-

Use anhydrous solvents (e.g., THF) with molecular sieves.

-

Employ fresh batches of the boronic ester for critical reactions.

Comparative Reactivity with Structural Analogs

The compound’s unique substituents differentiate it from similar boronic esters:

| Compound | Key Structural Differences | Relative Coupling Efficiency |

|---|---|---|

| 4-Fluorophenylboronic acid pinacol ester | Lacks -OCF₃ and -OCH(CH₃)₂ | Lower due to reduced EWG effects |

| 3-(Trifluoromethyl)phenylboronic acid | Missing isopropanoxy group | Higher steric accessibility |

The isopropanoxy group in the para position enhances solubility in organic solvents while minimally interfering with the boron center’s reactivity .

科学的研究の応用

Organic Synthesis

4-Isopropanoxy-3-(trifluoromethyl)phenylboronic acid pinacol ester serves as a crucial building block in organic synthesis. Its unique trifluoromethyl and isopropanoxy groups enhance its reactivity and selectivity in various coupling reactions, particularly the Suzuki-Miyaura coupling.

In medicinal chemistry, this compound has potential applications as a precursor for developing pharmaceuticals. Boronic acids are known for their ability to interact with biological molecules, which can lead to the discovery of new therapeutic agents.

Case Study: Antitumor Activity

Research on related boronic acids has indicated their potential antitumor activity. For instance, compounds derived from boronic acids have been studied for their ability to inhibit specific cancer cell lines through targeted interactions with biomolecules involved in cell proliferation and survival.

Material Science

The unique properties of this compound also extend to material science. Its incorporation into polymeric materials can enhance the thermal and mechanical properties of the resulting composites.

Table 2: Applications in Material Science

| Application Area | Description |

|---|---|

| Polymer Chemistry | Used as a modifier to improve thermal stability |

| Coatings | Enhances the performance of protective coatings against environmental factors |

Analytical Chemistry

This compound can be employed in analytical chemistry as a reagent for detecting specific analytes through boron-based interactions. Its ability to form complexes with various substrates makes it valuable for developing new analytical methods.

作用機序

The mechanism of action of 4-Isopropanoxy-3-(trifluoromethyl)phenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic ester reacts with the palladium complex, transferring the aryl or vinyl group to the palladium center.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.

類似化合物との比較

4-Isopropanoxy-3-(trifluoromethyl)phenylboronic acid pinacol ester can be compared with other boronic esters, such as:

Phenylboronic acid pinacol ester: Similar in structure but lacks the trifluoromethyl and isopropoxy groups.

4-Methoxyphenylboronic acid pinacol ester: Contains a methoxy group instead of an isopropoxy group.

4-Trifluoromethylphenylboronic acid pinacol ester: Similar but lacks the isopropoxy group.

The presence of the trifluoromethyl and isopropoxy groups in this compound enhances its reactivity and selectivity in certain reactions, making it a unique and valuable compound in organic synthesis .

生物活性

4-Isopropanoxy-3-(trifluoromethyl)phenylboronic acid pinacol ester is a boronic acid derivative that has gained attention due to its potential biological activities. This compound is characterized by its unique trifluoromethyl and isopropoxy substituents, which may influence its interactions with biological systems. This article reviews the biological activity of this compound, focusing on its antimicrobial, cytotoxic, and enzyme-inhibitory properties.

- IUPAC Name : 2-[4-isopropoxy-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Molecular Formula : C16H22BF3O3

- Molecular Weight : 348.15 g/mol

- Purity : 97% .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of various phenylboronic acid derivatives, including this compound. The compound has demonstrated significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Bacillus cereus | 64 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Cytotoxicity

The cytotoxic effects of this compound have been investigated in various cancer cell lines. The compound exhibited dose-dependent cytotoxicity against human cancer cells.

Table 2: Cytotoxicity Against Cancer Cell Lines

These results indicate that this compound may have potential as an anticancer agent.

Enzyme Inhibition

Boronic acids are known to inhibit serine proteases and other enzymes. Research has indicated that the trifluoromethyl group enhances the binding affinity of boronic acids to target enzymes.

In particular, studies have shown that this compound can inhibit proteolytic enzymes involved in various diseases, making it a potential therapeutic agent for conditions such as diabetes and cancer.

Case Studies

One notable case study involved the synthesis of a series of phenylboronic acid derivatives, including our compound of interest. The study assessed their biological activities and found that those with trifluoromethyl substitutions exhibited enhanced antibacterial properties compared to their non-fluorinated counterparts .

Another investigation focused on the interaction of phenylboronic acids with glucose and other sugars, revealing that the presence of trifluoromethyl groups significantly increased binding affinity, suggesting potential applications in glucose sensing technologies .

特性

IUPAC Name |

4,4,5,5-tetramethyl-2-[4-propan-2-yloxy-3-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BF3O3/c1-10(2)21-13-8-7-11(9-12(13)16(18,19)20)17-22-14(3,4)15(5,6)23-17/h7-10H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATIWZSDEDBQRMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC(C)C)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BF3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。